N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
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Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Chiral Intermediates
The complex structure of aminobenzylnaphthols can be synthesized using the Betti reaction, which involves the condensation of 2-naphthol, aryl aldehydes, and ammonia or amines. N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a valuable intermediate in this process. Here’s why it matters:
- Chiral Intermediates : These compounds yield chiral intermediates, which find wide application in asymmetric synthesis. Due to the simultaneous presence of nitrogen and oxygen, they serve as potential metal-coordinating atoms. Researchers have used them as both chiral starting materials and chiral ligands in asymmetric catalysis .
Triflation Reaction for Palladium-Catalyzed Cross-Coupling
The triflation reaction of this compound is a crucial step. It modifies the nucleophilic 2-naphthol hydroxyl group into a potential leaving group for palladium-catalyzed cross-coupling reactions. This modification enhances its utility in synthetic chemistry and drug discovery .
Fluorinated Pyrazole Synthesis
Researchers have successfully synthesized 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole via a two-step reaction. This fluorinated pyrazole compound has potential applications in medicinal chemistry and drug development .
Antipsychotic Drug Development
The compound 1-(1-Benzofuran-7-yl)-4-{[5-(4-fluorophenyl)-1 H-pyrrol-2-yl]methyl}piperazine belongs to the phenylpiperazine class and shows promise as an antipsychotic drug. Its pharmacological activity includes acting as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors .
NMR Spectroscopy Studies
Preliminary structural considerations based on H (1)-NMR spectroscopy have been reported for this compound. NMR analysis provides insights into its molecular structure and behavior in solution .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYONHBGLEMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide |
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